
(4-(Methylsulfonyl)phenyl)hydrazine
Overview
Description
(4-(Methylsulfonyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a methylsulfonyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methylsulfonyl)phenyl)hydrazine typically involves the reaction of 4-methylsulfonylaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (4-(Methylsulfonyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(4-(Methylsulfonyl)phenyl)hydrazine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in developing new therapeutic agents.
Industry: It serves as a precursor in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)phenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The methylsulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Comparison with Similar Compounds
- (4-Methylsulfonyl)phenylhydrazine hydrochloride
- (4-Methylsulfonyl)phenylhydrazine sulfate
- (4-Methylsulfonyl)phenylhydrazine acetate
Comparison: (4-(Methylsulfonyl)phenyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and solubility properties. Compared to its analogs, it exhibits enhanced stability and a broader range of applications in synthetic chemistry and biological research .
Biological Activity
(4-(Methylsulfonyl)phenyl)hydrazine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential applications in various therapeutic areas.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction is usually conducted in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography. This method allows for the efficient production of the compound, which can then be evaluated for its biological properties .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial activity. For instance, compounds synthesized from this base structure showed moderate to high antibacterial effects against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . Specific derivatives achieved growth inhibition rates ranging from 85.76% to 97.76% against MRSA .
Compound | Target Bacteria | Growth Inhibition (%) |
---|---|---|
7a | MRSA | 97.76 |
7g | E. coli | 95.12 |
7i | K. pneumoniae | 91.45 |
7c | A. baumannii | 66.69 |
Anti-inflammatory Activity
The compound is also recognized for its anti-inflammatory properties, primarily through its action as a selective inhibitor of cyclooxygenase-2 (COX-2). This enzyme is crucial in the inflammatory process, and its inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins . The most potent derivatives have shown IC50 values as low as 0.10 μM, indicating strong COX-2 inhibitory activity .
The biological activity of this compound is largely attributed to its interaction with the COX-2 enzyme:
- Target Enzyme : COX-2
- Mechanism : Inhibition of COX-2 activity reduces the production of inflammatory mediators.
- Biochemical Pathway : Arachidonic acid pathway modulation leads to decreased inflammation.
This mechanism highlights the compound's potential utility in treating inflammatory diseases such as arthritis and other conditions characterized by excessive inflammation .
Case Studies and Research Findings
- Antimicrobial Evaluation : In a study assessing various derivatives of this compound, certain compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, underscoring their potential as antibiotic agents .
- In Vivo Studies : Research involving animal models has shown that treatment with these compounds can lead to significant reductions in inflammatory markers and improved clinical outcomes in models of induced inflammation .
- Safety Profile : While the compound exhibits promising therapeutic effects, studies also indicate potential toxicity at high doses or prolonged exposure, necessitating further investigation into its safety profile and long-term effects .
Q & A
Q. Basic: What are the optimal conditions for synthesizing (4-(Methylsulfonyl)phenyl)hydrazine from its sulfonyl chloride precursor?
Answer:
The synthesis typically involves reacting a sulfonyl chloride precursor with hydrazine hydrate. Key parameters include:
- Solvent Choice : Chloroform (CHCl₃) or ethanol, depending on solubility and reaction efficiency. CHCl₃ is used for controlled reactivity at 0°C, while ethanol facilitates reflux conditions .
- Stoichiometry : A 1:4 molar ratio of sulfonyl chloride to hydrazine hydrate ensures complete conversion .
- Reaction Time : 4 hours at room temperature in CHCl₃ yields 91% product, whereas ethanol-based reflux may require 6–8 hours .
- Purification : Liquid-liquid extraction with NaCl-saturated water removes unreacted reagents, followed by solvent evaporation under reduced pressure .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Answer:
- ¹H/¹³C NMR : Critical for confirming hydrazine linkage (NH-NH₂) and sulfonyl group integration. Aromatic protons appear as doublets in δ 7.5–8.0 ppm, while NH signals range from δ 4.0–5.0 ppm .
- FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1150–1350 cm⁻¹ (S=O symmetric/asymmetric stretches) confirm functional groups .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- TLC/HPLC : Monitors reaction progress and purity (>97%) using ethyl acetate/hexane mobile phases .
Q. Advanced: How can computational docking studies predict the binding affinity of this compound derivatives with biological targets?
Answer:
- Method : Use AutoDock 3.0 with a Lamarckian genetic algorithm (LGA) to model ligand-receptor interactions. The empirical free energy function incorporates van der Waals, hydrogen bonding, and electrostatic terms .
- Parameters :
- Population size: 150 individuals.
- Maximum evaluations: 2.5×10⁶.
- Grid spacing: 0.375 Å for precision.
- Validation : Compare docking poses with crystallographic data from similar hydrazine-protein complexes .
Q. Advanced: What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
Answer:
Contradictions often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products vs. ethanol .
- Catalysis : Glacial acetic acid in ethanol improves hydrazone formation, while TEA in DMF accelerates sulfonylation .
- Workup : NaCl-saturated water extraction minimizes emulsions, improving yield reproducibility .
- Analytical Calibration : Cross-validate yields using HPLC and elemental analysis to account for unreacted precursors .
Q. Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Oxidation of Hydrazine : Use inert atmospheres (N₂/Ar) to prevent NH-NH₂ oxidation to diazenes .
- Sulfonamide Hydrolysis : Avoid prolonged exposure to acidic/basic conditions during workup .
- Byproduct Formation : Recrystallization from ethanol removes dimeric or polymeric impurities .
Q. Advanced: How does the methylsulfonyl group influence reactivity in condensation reactions?
Answer:
The -SO₂CH₃ group is strongly electron-withdrawing, which:
- Activates the Aromatic Ring : Enhances electrophilic substitution at the para position .
- Stabilizes Intermediates : Resonance stabilization of hydrazone intermediates improves reaction rates with aldehydes/ketones .
- Comparative Studies : Derivatives with electron-donating groups (e.g., -OCH₃) show slower condensation kinetics, as seen in hydrazone syntheses .
Q. Basic: What purification methods are recommended for isolating this compound?
Answer:
- Extraction : Separate organic (CH₂Cl₂) and aqueous phases to remove polar byproducts .
- Recrystallization : Use ethanol or ethanol/water mixtures to obtain high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves non-polar impurities .
Q. Advanced: How to design SAR studies for derivatives targeting specific enzymes?
Answer:
- Structural Modifications : Introduce substituents at the phenyl ring (e.g., -Br, -NO₂) to probe steric/electronic effects .
- Bioactivity Assays : Test inhibition against enzymes (e.g., carbonic anhydrase) via fluorescence quenching or calorimetry .
- Computational Pre-screening : Prioritize derivatives with favorable docking scores and ADMET profiles .
Properties
IUPAC Name |
(4-methylsulfonylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAENSFCNMJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939096 | |
Record name | [4-(Methanesulfonyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-66-7, 17852-67-4 | |
Record name | p-(Methylsulfonyl)phenylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulphonyl)phenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(Methanesulfonyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylsulphonyl)phenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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